molecular formula C14H8F2O4 B572286 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid CAS No. 1261929-07-0

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Cat. No. B572286
M. Wt: 278.211
InChI Key: PSAXGLIYDQKPDK-UHFFFAOYSA-N
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Description

The compound “4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid” belongs to the class of organic compounds known as fluorobenzoic acids. These are benzoic acids carrying one or more fluorine atoms on the benzene ring .

Scientific Research Applications

Application 1: Drug Design and Drug Delivery Devices

  • Summary of Application : Boronic acids and their esters, such as 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, are considered for the design of new drugs and drug delivery devices .
  • Results or Outcomes : The kinetics of hydrolysis of these compounds is dependent on the substituents in the aromatic ring . The rate of the reaction is considerably accelerated at physiological pH .

Application 2: Protodeboronation of Pinacol Boronic Esters

  • Summary of Application : Protodeboronation of pinacol boronic esters, a process related to the compound , has been studied .
  • Methods of Application : This process involves a radical approach to catalyze the protodeboronation of 1, 2, and 3 alkyl boronic esters .
  • Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Application 3: Formal Anti-Markovnikov Hydromethylation of Alkenes

  • Summary of Application : The protodeboronation of pinacol boronic esters, a process related to the compound , has been studied . This process involves a radical approach to catalyze the protodeboronation of 1, 2, and 3 alkyl boronic esters .
  • Methods of Application : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
  • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application 4: Hydrogenation of Unactivated Alkenes

  • Summary of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2 alkyl B-esters .
  • Methods of Application : An efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy was described .
  • Results or Outcomes : The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .

Safety And Hazards

The safety and hazards associated with “4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid” are not available in the literature I have access to. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXGLIYDQKPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690930
Record name 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

CAS RN

1261929-07-0
Record name 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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